molecular formula C20H34BN3O4 B14773331 tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

Cat. No.: B14773331
M. Wt: 391.3 g/mol
InChI Key: FSQHTAHSWFVOMM-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 4-position and a tert-butyl carbamate (Boc)-protected cyclohexylamine at the 1-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The Boc group enhances stability during synthetic processes while allowing selective deprotection to generate free amines for further functionalization . The cyclohexyl substituent contributes to steric bulk and lipophilicity, influencing solubility and biological activity in drug discovery contexts .

Properties

Molecular Formula

C20H34BN3O4

Molecular Weight

391.3 g/mol

IUPAC Name

tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]carbamate

InChI

InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)23-15-8-10-16(11-9-15)24-13-14(12-22-24)21-27-19(4,5)20(6,7)28-21/h12-13,15-16H,8-11H2,1-7H3,(H,23,25)

InChI Key

FSQHTAHSWFVOMM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in various biochemical pathways, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogous Boronic Ester and Pyrazole Derivatives

Compound Name CAS No. Similarity Score Key Structural Features Applications Notes
Target Compound : tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate 1251732-64-5 Boc-protected cyclohexylamine, pyrazole-boronic ester Suzuki coupling intermediates; drug discovery High steric hindrance; moderate solubility in polar solvents
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide 1301198-65-1 0.72 Acetamide substituent instead of cyclohexyl-Boc Probable kinase inhibitors Lower hydrophobicity due to polar acetamide group
1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1188405-87-9 0.86 Methoxymethyl group at pyrazole 1-position Catalytic applications; fluorescent probes Enhanced electron-donating effects from methoxymethyl
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid 877399-31-0 0.86 Boronic acid instead of boronic ester Direct coupling without ester hydrolysis Reduced stability compared to boronic esters
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate 1029716-44-6 0.81 Azetidine ring with Boc protection Targeted protein degradation (PROTACs) Conformational rigidity from azetidine
(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate 1338544-01-6 0.97 Aromatic phenyl instead of cyclohexyl Antibody-drug conjugates (ADCs) Higher π-π stacking potential

Structural and Functional Insights

  • Boronic Ester vs. Boronic Acid : The target compound’s boronic ester (pinacol) offers superior stability compared to boronic acids (e.g., CAS 877399-31-0), which are prone to protodeboronation and require anhydrous conditions .
  • Substituent Effects : The cyclohexyl-Boc group in the target compound provides steric shielding, reducing unintended side reactions during cross-coupling. In contrast, methoxymethyl (CAS 1188405-87-9) or acetamide (CAS 1301198-65-1) substituents alter electronic properties, affecting reactivity and solubility .
  • Chiral vs. Achiral Centers : The (R)-configured analog (CAS 1338544-01-6) highlights enantioselectivity in biological targeting, whereas the target compound’s cyclohexyl group may adopt multiple conformations, influencing binding kinetics .

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) rely on molecular descriptors such as atom connectivity and functional groups . The target compound’s high similarity to CAS 1188405-87-9 (0.86) and CAS 1338544-01-6 (0.97) underscores shared pharmacophoric features, though minor substituent differences significantly alter biological activity and synthetic utility.

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